Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate

Oilfield scale inhibition Inhibitor squeeze treatment Minimum inhibitor concentration (MIC)

Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate (CAS 3998-50-3) is a defined stoichiometric potassium salt of nitrilotris(methylenephosphonic acid) (NTMP), an organophosphonate widely classified as a threshold scale inhibitor and cathodic corrosion inhibitor. Structurally, it delivers two potassium counterions per NTMP backbone (C₃H₁₀K₂NO₉P₃; MW 375.23 g/mol), distinguishing it from the fully protonated acid (CAS 6419-19-8) and from the partial potassium salt solutions marketed as ATMP·Kₓ.

Molecular Formula C3H10K2NO9P3
Molecular Weight 375.23 g/mol
CAS No. 3998-50-3
Cat. No. B12676674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate
CAS3998-50-3
Molecular FormulaC3H10K2NO9P3
Molecular Weight375.23 g/mol
Structural Identifiers
SMILESC(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+]
InChIInChI=1S/C3H12NO9P3.2K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2
InChIKeyBLMZBNVBODQHHX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium Tetrahydrogen NTMP Trisphosphonate (CAS 3998-50-3): A Stoichiometric Potassium Salt for Precision Scale and Corrosion Control


Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate (CAS 3998-50-3) is a defined stoichiometric potassium salt of nitrilotris(methylenephosphonic acid) (NTMP), an organophosphonate widely classified as a threshold scale inhibitor and cathodic corrosion inhibitor [1]. Structurally, it delivers two potassium counterions per NTMP backbone (C₃H₁₀K₂NO₉P₃; MW 375.23 g/mol), distinguishing it from the fully protonated acid (CAS 6419-19-8) and from the partial potassium salt solutions marketed as ATMP·Kₓ [2]. As a member of the aminotris(methylenephosphonic acid) family, the compound retains the characteristic three phosphonate binding groups that drive metal-chelation and crystal-growth disruption, while the potassium salt form imparts quantifiable solubility and formulation-handling advantages that are absent in the sodium or acid counterparts [3].

Why Dipotassium Tetrahydrogen NTMP Trisphosphonate (CAS 3998-50-3) Cannot Be Swapped for the Acid, Sodium Salt, or HEDP Without Performance Consequence


The molecule-level differentiation documented below is rooted in three properties that are altered by the choice of counterion and phosphonate backbone architecture. First, potassium versus sodium speciation governs the aqueous solubility limit and the practical concentration ceiling of inhibitor stock solutions, a parameter that directly determines pumpability in cold-climate or high-hardness oilfield injection systems . Second, the NTMP framework (three phosphonate groups per nitrogen centre) presents a different calcium-complexation efficiency and a distinct minimum inhibitor concentration (MIC) window relative to other phosphonates such as DTPMP and BHPMP; substituting a higher-MW phosphonate may leave low-dosage treating ranges unprotected [1]. Third, the compound displays selective efficacy against gypsum (CaSO₄·2H₂O) scaling that is absent in the commonly interchanged 1‑hydroxyethylidene‑1,1‑diphosphonic acid (HEDP), meaning that a direct replacement for HEDP in waters with high sulfate content will result in uncontrolled gypsum deposition [2].

Quantitative Evidence Differentiating Dipotassium Tetrahydrogen NTMP Trisphosphonate (CAS 3998-50-3) from Its Closest Analogs


Squeeze-Treatment MIC Window: NTMP Outperforms DTPMP and BHPMP at Concentrations Below 0.3 mg/L

In a systematic comparison of common oilfield phosphonate inhibitors under reservoir-relevant conditions (1.0 M ionic strength, 70 °C), the NTMP framework proved to be the preferred inhibitor where the minimum effective inhibitor concentration is below 0.3 mg/L. DTPMP was identified as the preferred choice in the 1–50 mg/L MIC range, and BHPMP dominated above 50 mg/L MIC [1]. This establishes a unique low-concentration protection window for the NTMP scaffold, which the dipotassium salt (CAS 3998-50-3) inherits as a defined stoichiometric variant.

Oilfield scale inhibition Inhibitor squeeze treatment Minimum inhibitor concentration (MIC)

Calcium-Complexation Efficiency (bCa): NTMP (bCa=0.56) Versus DTPMP (bCa=0.62) and BHPMP (bCa=0.38)

The calcium-complexation parameter bCa, which governs inhibitor efficiency in high-hardness brines, was experimentally determined for three phosphonate scales at 1.0 M ionic strength and 70 °C. NTMP exhibits bCa = 0.56, placing it intermediate between DTPMP (bCa = 0.62) and BHPMP (bCa = 0.38) [1]. This indicates that NTMP delivers approximately 90% of the calcium-binding strength of DTPMP while using a molecule of roughly half the molecular weight, translating to a superior binding efficiency per unit mass of active compound.

Calcium complexation Stability constant Phosphonate comparison

Selective Gypsum Inhibition: NTMP Is Active Where HEDP Is Completely Inert

Using Quartz Crystal Microbalance (QCM) to measure gypsum (CaSO₄·2H₂O) germination time at 30 °C, nitrilotris(methylenephosphonic acid) (NTMP) demonstrated excellent inhibition, significantly extending the induction period before crystallization. Under identical conditions, 1-hydroxyethane-1,1-diphosphonic acid (HEDP) was found to be inert against gypsum germination across all concentrations and pH values tested, despite its well-established efficacy against calcite [1]. The dipotassium salt (CAS 3998-50-3) retains the NTMP backbone and is therefore expected to exhibit the same gypsum-inhibiting selectivity.

Gypsum scale inhibition Calcium sulfate dihydrate Phosphonate selectivity

Metal-Chelation Stability Constants: NTMP vs. HEDP for Fe(III) and Cu(II)

Patent US4409121 reports comparative stability constants for the two phosphonates nitrilotris(methylene)triphosphonic acid (NTMP) and 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) with Fe(III) and Cu(II) ions. NTMP exhibits log Ke = 29 for Fe(III) and log Ke = 13 for Cu(II), while HEDP displays log Ke = 33 for Fe(III) and log Ke = 19 for Cu(II) [1]. Although HEDP forms stronger complexes with both metal ions, NTMP still provides substantial chelation strength, and its molecular architecture with three phosphonate groups offers a different stoichiometric metal-binding profile that can be advantageous in multi-metal systems where selectivity matters.

Metal chelation Stability constants Corrosion inhibition

Aqueous Solubility Advantage of Potassium Salt Form Relative to Sodium Salt

Industry technical datasheets for the aminotrimethylenephosphonic acid potassium salt (ATMP·Kₓ) consistently report superior dissolution ability compared to the equivalent sodium salt . While the dipotassium tetrahydrogen salt (CAS 3998-50-3) is a precisely defined 1:2 (NTMP:K) stoichiometric compound rather than the partially neutralized ATMP·Kₓ solution, the underlying counterion effect—where the larger potassium ion enhances water solubility and lowers solution viscosity—applies to the entire potassium salt class. The practical consequence is that concentrated inhibitor stock solutions can be prepared at higher active content and remain pumpable at lower temperatures, a critical requirement for winterized oilfield and cooling-tower dosing stations [1].

Solubility Counterion effect Formulation handling

Corrosion Inhibition Efficiency of NTMP: 93% After 24 Hours on Mild Steel in Acidic Medium

A weight-loss and electrochemical study of mild steel corrosion in 10% HCl demonstrated that nitrilotris(methylene)triphosphonic acid (NTMP) achieved a corrosion inhibition efficiency of 93% after 24 hours of exposure [1]. This value serves as a performance benchmark for the un-neutralized NTMP framework. The dipotassium salt (CAS 3998-50-3) is the fully dissociated form in neutral-to-alkaline aqueous environments and is expected to deliver equivalent or enhanced inhibition through the same cathodic passivation mechanism, with the added benefit that the pre-neutralized potassium form does not lower system pH upon dosing, unlike the acid form which can exacerbate corrosion in poorly buffered waters.

Corrosion inhibition Mild steel Acidic medium

Evidence-Driven Application Scenarios for Dipotassium Tetrahydrogen NTMP Trisphosphonate (CAS 3998-50-3)


Low-Dosage Scale-Squeeze Treatments in Oilfield Reservoirs (MIC < 0.3 mg/L)

When reservoir conditions dictate a minimum inhibitor concentration below 0.3 mg/L to maintain economic squeeze life, the NTMP scaffold—delivered as the dipotassium salt—is the only phosphonate inhibitor recommended by published reservoir-condition data [1]. In this operating window, DTPMP and BHPMP require substantially higher dosages, increasing chemical inventory cost and pump-truck logistics. The potassium counterion ensures the concentrated inhibitor pill remains homogeneous during cold-weather injection, a practical advantage not captured by MIC data alone.

Gypsum-Prone Brackish Water Desalination and Sulfate-Rich Cooling Towers

In water systems where calcium sulfate scale is the primary fouling threat, HEDP—the market-leading phosphonate—is documented to be completely inert against gypsum nucleation [2]. The dipotassium NTMP salt is the appropriate selection for these scenarios, as the NTMP backbone provides proven gypsum inhibition across pH 5–8, directly addressing a protection gap that HEDP cannot fill. This is particularly relevant for reverse-osmosis desalination plants treating brackish groundwater with elevated sulfate, as well as cooling towers operating on sulfate-laden makeup water.

Multi-Metal Corrosion Control in Systems Containing Copper Alloys

The patent-documented stability constants show that NTMP binds Cu(II) six orders of magnitude more weakly than HEDP (log Ke = 13 vs. 19) while retaining substantial Fe(III) chelation strength (log Ke = 29 vs. 33) [3]. In industrial cooling circuits or boiler systems where both steel and copper components are present, the dipotassium NTMP salt offers a chelation profile that is less likely to strip copper from heat-exchanger surfaces than HEDP, reducing the risk of downstream copper redeposition and galvanic corrosion.

Cold-Climate and Concentrated-Dosing Formulations Requiring High Solubility

The potassium salt advantage over the sodium salt in aqueous solubility is a class-level effect that enables higher active-content stock solutions that remain free-flowing at low temperatures . Procurement specifications for inhibitor concentrates destined for unheated storage locations or regions with sub-zero winters should favor the dipotassium salt (CAS 3998-50-3) over the sodium salt to prevent crystallization in feed lines and metering pumps, thereby ensuring uninterrupted inhibitor delivery during seasonal temperature swings.

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